3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
Description
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is a pyridazine derivative featuring a benzoyl-substituted piperazine moiety at the 3-position and a 2-methylphenyl group at the 6-position. The pyridazine core is a versatile scaffold in medicinal chemistry, often modified to enhance bioavailability or target specificity.
Properties
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-17-7-5-6-10-19(17)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVBRFJGBYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Substitution with Benzoylpiperazine: The pyridazine core is then reacted with 4-benzoylpiperazine under nucleophilic substitution conditions. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Introduction of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interaction with various biological targets, such as receptors and enzymes.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The pyridazine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
Key Compounds
6-Phenyl-2-[3-(4-Substituted-Piperazin-1-yl)Propyl]Pyridazin-3(2H)-Ones Structure: Features a propyl-linked piperazine group at the 2-position and phenyl at the 6-position. Activity: Demonstrated anticancer activity against human cancer cell lines (e.g., HeLa) with IC₅₀ values ranging from 0.8–5.2 μM .
3-Chloro-6-[4-(2-Fluorophenyl)Piperazin-1-yl]Pyridazine Structure: Chlorine at the 3-position and 2-fluorophenylpiperazine at the 6-position. Synthesis: Produced via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .
Table 1: Structural and Pharmacological Comparison
Analogues with Heterocyclic Modifications
Imidazopyridazines (Compounds 51–53) Structure: Imidazo[1,2-b]pyridazine core with methylsulfonyl/methylsulfinyl groups. Activity: Optimized for antimalarial activity; compound 51 showed solubility challenges due to high crystallinity (m.p. 264–267°C) .
3-[4-(4-Fluorophenyl)Piperazin-1-yl]-6-(Propane-2-Sulfonyl)Pyridazine
- Structure : Propane-2-sulfonyl at 6-position, 4-fluorophenylpiperazine at 3-position.
- Properties : Molecular weight 364.44 g/mol; sulfonyl group enhances metabolic stability .
- Comparison : The propane-sulfonyl group may improve solubility over the target compound’s 2-methylphenyl group.
Table 2: Physicochemical Properties
Receptor-Targeting Analogues
3-(1,3-Benzodioxol-5-yl)-6-(4-Cyclopropylpiperazin-1-yl)Pyridazine
- Structure : Cyclopropylpiperazine at 6-position, benzodioxole at 3-position.
- Activity : Histamine H3 receptor antagonist; cyclopropyl group enhances receptor binding .
- Comparison : The benzodioxole moiety in this compound may confer greater metabolic stability compared to the target’s benzoyl group.
(S)-Amino-3-[3-{6-(2-Methylphenyl)}Pyridyl]-Propionic Acid Structure: Pyridyl-linked 2-methylphenyl group, amino acid side chain. Activity: Intermediate for GLP-1 receptor modulators (type II diabetes therapy) .
Biological Activity
Overview
3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine, a heterocyclic compound, has garnered attention due to its potential pharmacological activities. Its structure, characterized by a pyridazine ring substituted with a benzoylpiperazine and a methylphenyl group, suggests diverse biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Calcium Ion Influx: Some derivatives in the pyridazinone class inhibit calcium ion influx, which is crucial for various cellular functions including platelet aggregation.
- Phosphodiesterase Type III (PDE-III) Inhibition: The structure indicates potential inhibition of PDE-III, an enzyme involved in cyclic nucleotide signaling pathways.
- Receptor Interactions: The presence of phenyl and piperazine moieties suggests possible interactions with adrenergic receptors and other cellular targets.
Pharmacological Properties
Research has indicated that this compound may exhibit the following pharmacological properties:
- Antidepressant Activity: Studies have shown that compounds with similar structures can act as serotonin receptor modulators, which are vital in treating depression .
- Antitumor Activity: Some pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
In Vitro Studies
- Anticancer Activity:
- Serotonin Receptor Modulation:
In Vivo Studies
- Behavioral Studies:
- Toxicological Assessments:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-Benzylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine | Structure | Moderate antidepressant effects |
| 3-(4-Benzoylpiperazin-1-yl)-6-phenylpyridazine | Structure | Antitumor activity in vitro |
| 3-(4-Benzoylpiperazin-1-yl)-6-(2-chlorophenyl)pyridazine | Structure | Increased receptor selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
